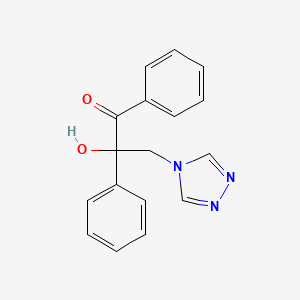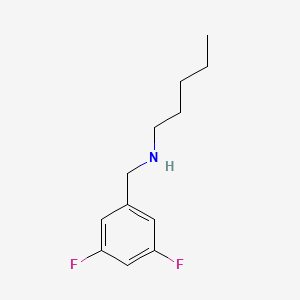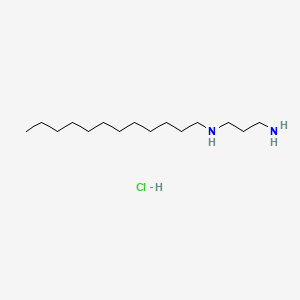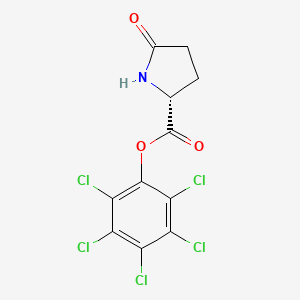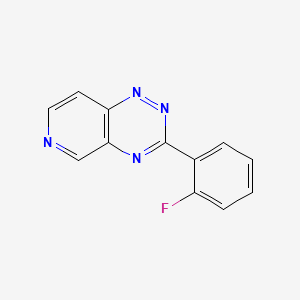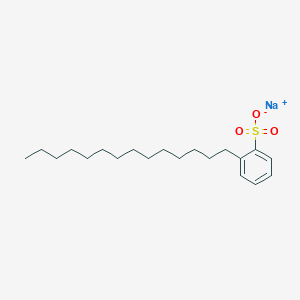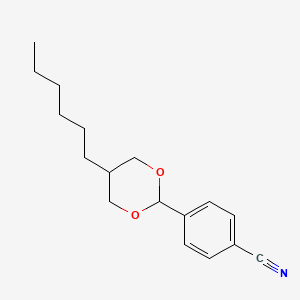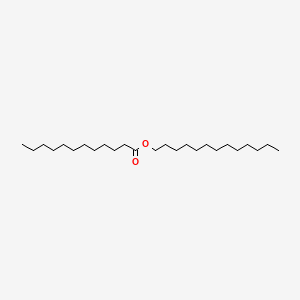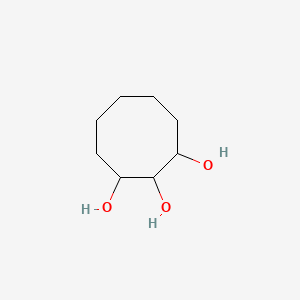
4-Benzyl hydrogen 2-dodecenylsuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl hydrogen 2-dodecenylsuccinate is an organic compound with the molecular formula C23H34O4 and a molecular weight of 374.5 g/mol It is characterized by the presence of a benzyl group attached to a hydrogen 2-dodecenylsuccinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl hydrogen 2-dodecenylsuccinate typically involves the reaction of benzyl alcohol with 2-dodecenylsuccinic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
4-Benzyl hydrogen 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzyl derivatives.
科学研究应用
4-Benzyl hydrogen 2-dodecenylsuccinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Benzyl hydrogen 2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- 4-Benzyl hydrogen 2-decenylsuccinate
- 4-Benzyl hydrogen 2-octenylsuccinate
- 4-Benzyl hydrogen 2-hexenylsuccinate
Uniqueness
4-Benzyl hydrogen 2-dodecenylsuccinate is unique due to its longer carbon chain, which may confer different physical and chemical properties compared to its shorter-chain analogs.
属性
CAS 编号 |
94247-51-5 |
|---|---|
分子式 |
C23H34O4 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
(E)-2-(2-oxo-2-phenylmethoxyethyl)tetradec-4-enoic acid |
InChI |
InChI=1S/C23H34O4/c1-2-3-4-5-6-7-8-9-10-14-17-21(23(25)26)18-22(24)27-19-20-15-12-11-13-16-20/h10-16,21H,2-9,17-19H2,1H3,(H,25,26)/b14-10+ |
InChI 键 |
DTZCEDKZDHFJOH-GXDHUFHOSA-N |
手性 SMILES |
CCCCCCCCC/C=C/CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
规范 SMILES |
CCCCCCCCCC=CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


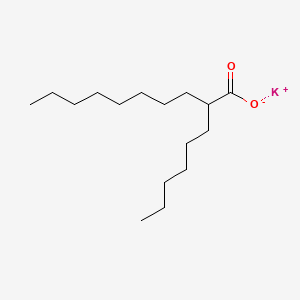
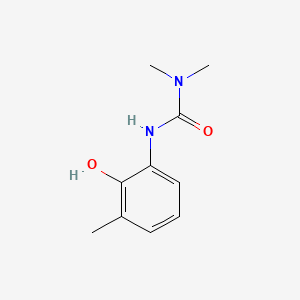
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
